molecular formula C14H20N2O4S B4964008 methyl 4,5-dimethyl-2-[(4-morpholinylacetyl)amino]-3-thiophenecarboxylate

methyl 4,5-dimethyl-2-[(4-morpholinylacetyl)amino]-3-thiophenecarboxylate

Cat. No. B4964008
M. Wt: 312.39 g/mol
InChI Key: BIWHENFTVROWGN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 4,5-dimethyl-2-[(4-morpholinylacetyl)amino]-3-thiophenecarboxylate is a chemical compound that belongs to the class of thiophene derivatives. It has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications.

Mechanism of Action

The exact mechanism of action of methyl 4,5-dimethyl-2-[(4-morpholinylacetyl)amino]-3-thiophenecarboxylate is not fully understood. However, it is believed to act by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators such as prostaglandins. It has also been suggested that this compound may exert its antitumor activity by inducing apoptosis (programmed cell death) in cancer cells.
Biochemical and Physiological Effects:
Methyl 4,5-dimethyl-2-[(4-morpholinylacetyl)amino]-3-thiophenecarboxylate has been shown to reduce inflammation, pain, and fever in animal models. It has also been found to inhibit the growth and proliferation of cancer cells in vitro and in vivo. In addition, this compound has been reported to improve cognitive function and memory in animal models of Alzheimer's disease and other neurodegenerative disorders.

Advantages and Limitations for Lab Experiments

The advantages of using methyl 4,5-dimethyl-2-[(4-morpholinylacetyl)amino]-3-thiophenecarboxylate in lab experiments include its potent biological activity, ease of synthesis, and relatively low cost. However, its limitations include its poor solubility in aqueous solutions, which can make it difficult to administer in vivo, and its potential toxicity at high doses.

Future Directions

There are several future directions for research on methyl 4,5-dimethyl-2-[(4-morpholinylacetyl)amino]-3-thiophenecarboxylate. One area of interest is the development of more potent and selective COX-2 inhibitors based on this compound. Another area of research is the investigation of the molecular mechanisms underlying the antitumor activity of this compound, with the goal of identifying new targets for cancer therapy. Additionally, further studies are needed to elucidate the potential therapeutic applications of this compound in the treatment of neurodegenerative disorders.

Synthesis Methods

The synthesis of methyl 4,5-dimethyl-2-[(4-morpholinylacetyl)amino]-3-thiophenecarboxylate involves the reaction of 4-morpholinylacetic acid with 2-amino-4,5-dimethylthiophene-3-carboxylic acid in the presence of thionyl chloride and methanol. The reaction proceeds via an intermediate, which is then hydrolyzed to yield the desired product. The purity and yield of the compound can be improved by recrystallization from a suitable solvent.

Scientific Research Applications

Methyl 4,5-dimethyl-2-[(4-morpholinylacetyl)amino]-3-thiophenecarboxylate has been reported to exhibit a wide range of biological activities. It has been found to possess anti-inflammatory, analgesic, and antipyretic properties. It has also been shown to have potent antitumor activity against a variety of cancer cell lines. In addition, this compound has been investigated for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.

properties

IUPAC Name

methyl 4,5-dimethyl-2-[(2-morpholin-4-ylacetyl)amino]thiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O4S/c1-9-10(2)21-13(12(9)14(18)19-3)15-11(17)8-16-4-6-20-7-5-16/h4-8H2,1-3H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIWHENFTVROWGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=C1C(=O)OC)NC(=O)CN2CCOCC2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4,5-dimethyl-2-[(morpholin-4-ylacetyl)amino]thiophene-3-carboxylate

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